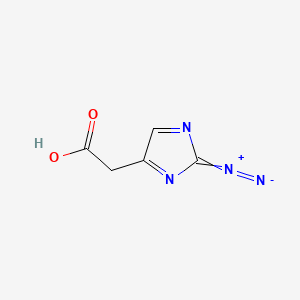
8-Sulfonato-1-naphthalenediazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Sulfonato-1-naphthalenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The sulfonate group (-SO₃⁻) enhances the solubility of the compound in water, making it useful in various chemical reactions and applications. This compound is particularly notable for its reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-sulfonato-1-naphthalenediazonium chloride typically involves the diazotization of 8-amino-1-naphthalenesulfonic acid. The process begins with the sulfonation of 1-naphthylamine to produce 8-amino-1-naphthalenesulfonic acid. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the diazonium salt. Additionally, the purification of the final product is achieved through crystallization or precipitation techniques .
化学反応の分析
Types of Reactions: 8-Sulfonato-1-naphthalenediazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: These reactions often require a basic medium, such as sodium hydroxide or sodium carbonate, to facilitate the coupling process.
Major Products:
Substitution Reactions: Products include halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling Reactions: The major products are azo dyes, which are characterized by their vivid colors and are used in textile and printing industries.
科学的研究の応用
8-Sulfonato-1-naphthalenediazonium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-sulfonato-1-naphthalenediazonium chloride primarily involves its ability to form stable diazonium intermediates. These intermediates can undergo various transformations, including substitution and coupling reactions. The sulfonate group enhances the solubility and reactivity of the compound, allowing it to interact with a wide range of molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, forming stable azo linkages that facilitate detection and labeling .
類似化合物との比較
1-Naphthalenediazonium chloride: Similar in structure but lacks the sulfonate group, resulting in lower solubility in water.
8-Anilinonaphthalene-1-sulfonic acid: Contains an aniline group instead of the diazonium group, used primarily as a fluorescent probe in biological studies.
Uniqueness: 8-Sulfonato-1-naphthalenediazonium chloride stands out due to its high solubility in water and its versatility in forming stable diazonium intermediates. This makes it particularly useful in aqueous reactions and applications where solubility is a critical factor .
特性
CAS番号 |
110295-81-3 |
|---|---|
分子式 |
C5H4N4O2 |
分子量 |
152.11 g/mol |
IUPAC名 |
2-(2-diazoimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4N4O2/c6-9-5-7-2-3(8-5)1-4(10)11/h2H,1H2,(H,10,11) |
InChIキー |
AWIYCFQGCXENSO-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=[N+]=[N-])N=C1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


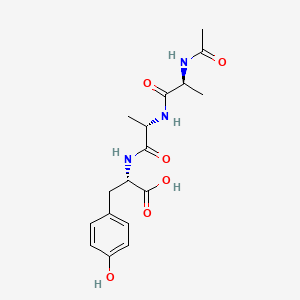
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
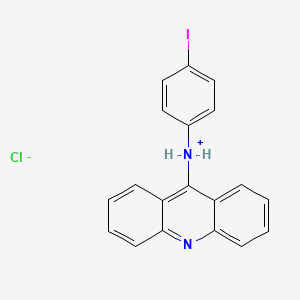
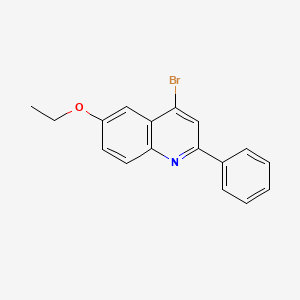
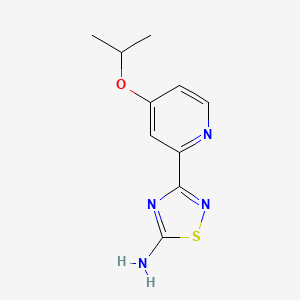
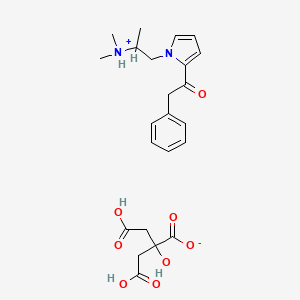
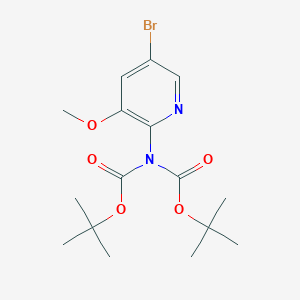

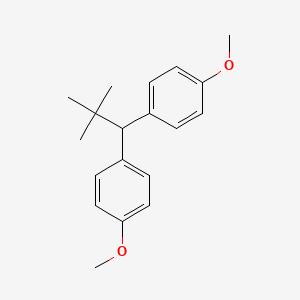
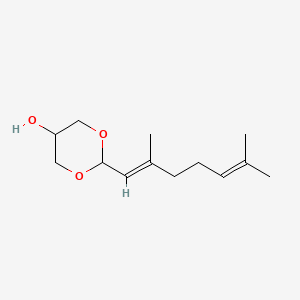
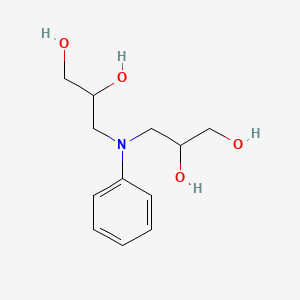
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
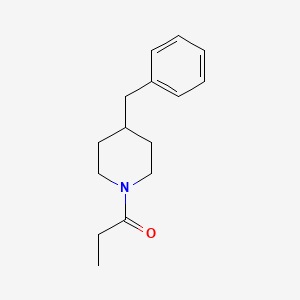
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
